

Technical Guide: Spectroscopic Profiling of 4-Methylmorpholine-3-carbohydrazide[1]

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Compound of Interest

Compound Name: 4-Methylmorpholine-3-carbohydrazide

Cat. No.: B13874752

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Executive Summary

4-Methylmorpholine-3-carbohydrazide ($C_6H_{13}N_3O_2$) is a functionalized morpholine derivative featuring a chiral center at the C3 position and a reactive hydrazide motif.[1][2] It serves as a versatile building block for 1,2,4-triazole synthesis and peptide ligation. Accurate characterization is challenging due to the conformational flexibility of the morpholine ring and the exchangeable protons on the hydrazide group.[2]

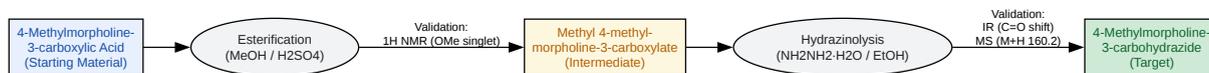
This guide provides a standardized set of spectroscopic data (NMR, IR, MS) and a synthesis-validation workflow to ensure high-purity isolation.

Synthesis & Structural Context

To understand the spectral impurities often found in this compound, one must understand its origin.[2] The standard synthesis involves the hydrazinolysis of Methyl 4-methylmorpholine-3-carboxylate.[1][2]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical path from the acid precursor to the final hydrazide, highlighting checkpoints for spectral validation.



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Caption: Figure 1. Synthesis and validation workflow for **4-Methylmorpholine-3-carbohydrazide**.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is the required solvent.[1][2] Chloroform-d (CDCl₃) often causes broadening of the hydrazide protons (-CONHNH₂), leading to ambiguous integration.[1]

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct N-methyl singlet and the broad hydrazide signals.
[1]

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment	Notes
NH	8.80 – 9.20	Singlet (br)	1H	-CONH-	Exchangeable with D ₂ O.[1] [2] Shift varies with conc.
NH ₂	4.10 – 4.35	Broad s	2H	-NHNH ₂	Often broadened by H-bonding.[1] [2]
H-2	3.75 – 3.85	Multiplet	1H	O-CH ₂ (eq)	Deshielded by oxygen.[1] [2]
H-2'	3.55 – 3.65	Multiplet	1H	O-CH ₂ (ax)	
H-6	3.45 – 3.60	Multiplet	2H	O-CH ₂	Overlaps with H-2'. [1][2]
H-3	2.95 – 3.05	dd	1H	N-CH(CO)-	Diagnostic Peak. Chiral center proton. [1][2]
H-5	2.60 – 2.75	Multiplet	1H	N-CH ₂	
H-5'	2.25 – 2.40	Multiplet	1H	N-CH ₂	
N-Me	2.18 – 2.22	Singlet	3H	N-CH ₃	Sharp singlet. [1][2] Key purity indicator.

Critical Quality Attribute (CQA): The disappearance of the methyl ester singlet (~3.6 ppm) from the precursor and the appearance of the hydrazide NH protons confirm conversion.[1][2]

¹³C NMR (100 MHz, DMSO-d₆)

Position	Shift (δ ppm)	Assignment
C=O	168.5 – 170.2	Carbonyl (Hydrazide)
C-3	68.5	Chiral Center (CH)
C-6	66.2	O-CH ₂
C-2	65.8	O-CH ₂
C-5	54.5	N-CH ₂
N-Me	42.1	N-CH ₃

Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the functional group transformation from ester to hydrazide.[1]
[2]

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

Frequency (cm ⁻¹)	Vibration Mode	Functional Group	Diagnostic Value
3320, 3250	ν (N-H) stretch	Primary Amine (-NH ₂)	Doublet indicates intact hydrazide.
3180	ν (N-H) stretch	Secondary Amide (-CONH-)	Broad band.[1]
2960 - 2800	ν (C-H) stretch	Alkyl (CH ₂ , CH ₃)	Standard aliphatic stretch.[1]
1665 - 1645	ν (C=O) stretch	Amide I	Primary Indicator. Shifted lower than ester (~1735 cm ⁻¹).[1] [2]
1530	δ (N-H) bend	Amide II	Confirming amide bond.[1][2]
1110	ν (C-O-C)	Ether (Morpholine Ring)	Confirms ring integrity. [1][2]

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1][2]

- Molecular Formula: C₆H₁₃N₃O₂[1][2]
- Exact Mass: 159.10[1][2]

Observed Ions:

- [M+H]⁺: m/z 160.1 (Base peak)[1][2]
- [M+Na]⁺: m/z 182.1 (Sodium adduct, common in glass vessels)[1]
- [2M+H]⁺: m/z 319.2 (Dimer formation is common for hydrazides due to H-bonding)[1][2]

Fragmentation Pattern (MS/MS):

- m/z 128: Loss of hydrazine (-NHNH₂).[1][2]
- m/z 100: Morpholine ring fragment (loss of -CONHNH₂).

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the chiral proton at C3:

- Dry the Sample: Ensure the hydrazide is free of ethanol/water (vacuum dry at 40°C for 4 hours).[1][2]
- Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.
- Additives: If NH protons are too broad, add 1 drop of D₂O to exchange them out, simplifying the spectrum to verify the carbon backbone.

Quality Control Checklist

Before releasing the compound for biological assay or further synthesis:

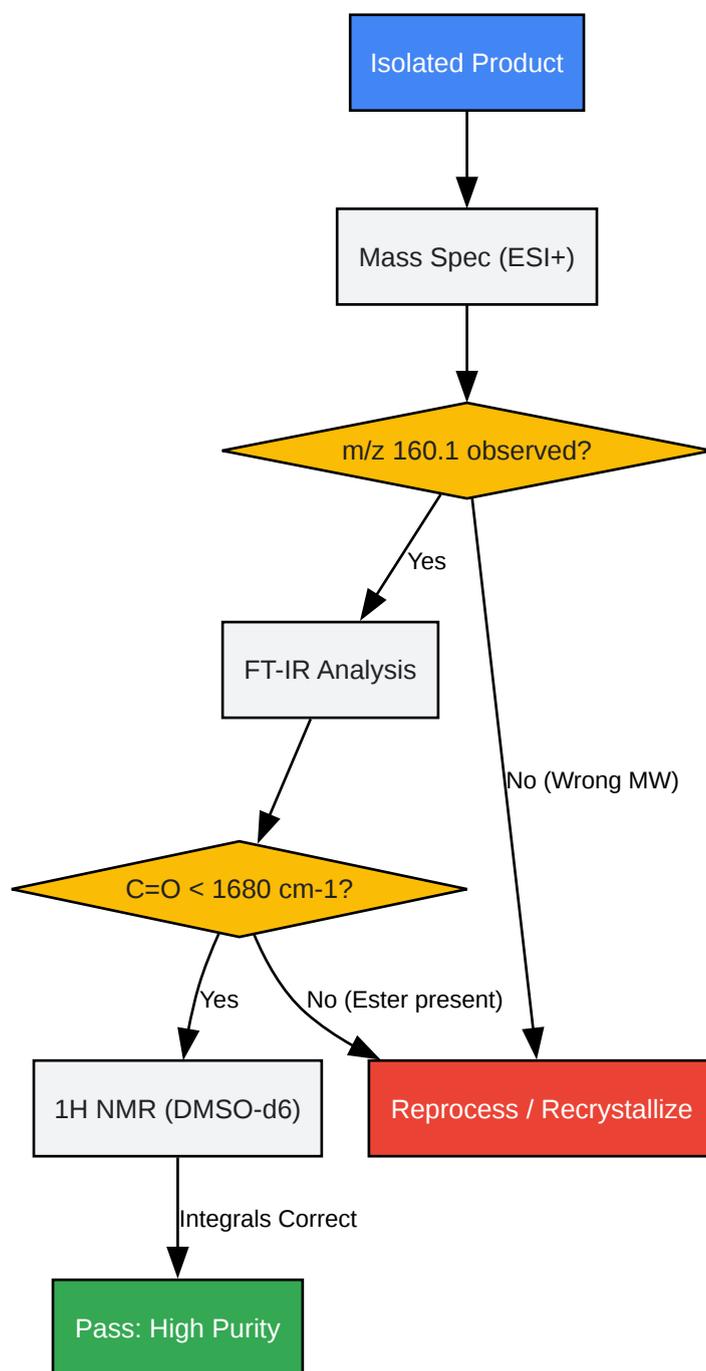
^1H NMR: Integration of N-Me (3H) vs. H-3 (1H) must be 3:1.

^1H NMR: Absence of singlet at ~ 3.6 ppm (Residual Methyl Ester).[\[1\]](#)[\[2\]](#)

MS: Presence of $[\text{M}+\text{H}]^+$ 160.1; absence of $[\text{M}+\text{H}]^+$ 146.1 (Hydrolyzed acid impurity).[\[1\]](#)[\[2\]](#)

Characterization Logic Flow (DOT)

This diagram illustrates the decision matrix for interpreting spectral data.[\[1\]](#)[\[2\]](#)



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Caption: Figure 2. Quality control decision matrix for **4-Methylmorpholine-3-carbohydrazide**.

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